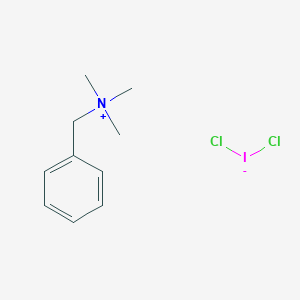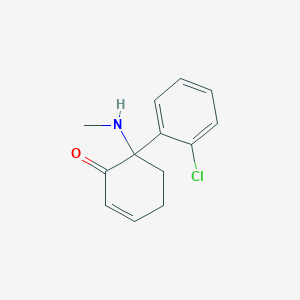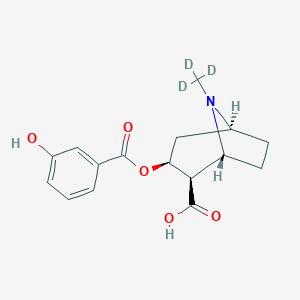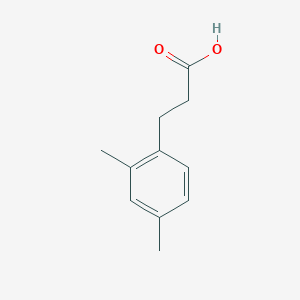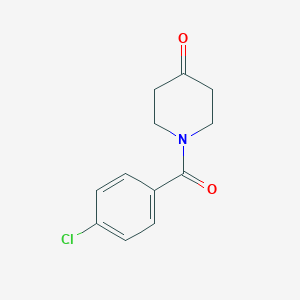
1-(4-Chlorobenzoyl)piperidin-4-one
Overview
Description
1-(4-Chlorobenzoyl)piperidin-4-one is an organic compound with the molecular formula C12H12ClNO2 It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound features a 4-chlorobenzoyl group attached to the piperidin-4-one structure
Mechanism of Action
Target of Action
The primary target of 1-(4-Chlorobenzoyl)piperidin-4-one is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain, inflammation, appetite, memory, and emotion .
Mode of Action
This compound interacts with MAGL in a reversible manner . This compound inhibits the activity of MAGL, thereby preventing the breakdown of 2-AG . The inhibition of MAGL leads to an increase in the levels of 2-AG, which can then activate the G protein-coupled cannabinoid receptors, CB1 and CB2 .
Biochemical Pathways
The inhibition of MAGL by this compound affects the endocannabinoid system. This system is involved in the regulation of various physiological processes. By preventing the degradation of 2-AG, this compound enhances the signaling of the endocannabinoid system . This can have various downstream effects, depending on the specific physiological process that is being modulated.
Pharmacokinetics
The compound’s molecular weight (23768 g/mol) and formula (C12H12ClNO2) suggest that it may have good bioavailability
Result of Action
The inhibition of MAGL by this compound leads to an increase in the levels of 2-AG. This can result in the activation of the cannabinoid receptors, CB1 and CB2, and the modulation of various physiological processes. The specific molecular and cellular effects will depend on the particular process that is being affected .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorobenzoyl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the acylation of piperidin-4-one with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. Industrial methods often focus on minimizing waste and reducing production costs while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzoyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of amides or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohol derivatives
Substitution: Amides, thioesters
Scientific Research Applications
1-(4-Chlorobenzoyl)piperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(4-Chlorobenzoyl)piperidin-4-one can be compared with other similar compounds, such as:
- 1-(4-Fluorobenzoyl)piperidin-4-one
- 1-(4-Bromobenzoyl)piperidin-4-one
- 1-(4-Methylbenzoyl)piperidin-4-one
These compounds share a similar piperidin-4-one core structure but differ in the substituent on the benzoyl group. The presence of different substituents can influence the compound’s reactivity, biological activity, and physical properties. For instance, the chlorobenzoyl group in this compound may confer unique antimicrobial properties compared to its fluorinated or brominated counterparts .
Properties
IUPAC Name |
1-(4-chlorobenzoyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTSPGAEYDBBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570316 | |
| Record name | 1-(4-Chlorobenzoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144947-47-7 | |
| Record name | 1-(4-Chlorobenzoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)
